Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione
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Overview
Description
Spiro[bicyclo[221]heptane-2,4’-imidazolidine]-2’,5’-dione is a unique chemical compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane ring system fused to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione typically involves the cycloaddition reactions of appropriate precursors. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with imidazolidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[bicyclo[221]heptane-2,4’-imidazolidine]-2’,5’-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and overall structure.
Imidazolidine derivatives: These compounds contain the imidazolidine ring but lack the spirocyclic fusion with the bicyclo[2.2.1]heptane ring.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over other similar compounds in terms of stability, reactivity, and specificity.
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(11-8(13)10-7)4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYOZGTBIDFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738242 |
Source
|
Record name | 2'H,5'H-Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22264-49-9 |
Source
|
Record name | 2'H,5'H-Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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